2-Chloro-7-methylimidazo[1,5-b]pyridazine
Overview
Description
“2-Chloro-7-methylimidazo[1,5-b]pyridazine” is a chemical compound with the molecular formula C7H6ClN3. Its molecular weight is 167.6 . This compound is part of the imidazopyridine class, which is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazopyridines can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)10-7(5)8/h2-4H,1H3 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Synthesis and Catalytic Applications
- Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : Research demonstrates the synthesis of methylimidazo pyridines through aqueous routes without deliberate catalyst addition, showcasing the versatility of imidazo compounds in synthetic chemistry (Darapaneni Chandra Mohan et al., 2013).
Antiviral and Antibacterial Potentials
- Antiviral Activities Against Human Viruses : Novel substituted 3-aralkylthiomethylimidazo pyridazines have been synthesized and evaluated for their antiviral activities, notably showing potent inhibition against human cytomegalovirus and varicella-zoster virus, presenting a new lead in the development of antiviral agents (C. Galtier et al., 2003).
Synthetic Pathways and Reactions
- Synthesis of Dihydro Derivatives : The creation of 7-amino-2,4,5-triaryl-3,4-dihydroimidazo pyridazines has been achieved by reacting 4-aryl-1,2-diaminoimidazoles with 1,3-diarylpropenones, highlighting the compound's role in producing structurally diverse derivatives (Надежда Н. Колос et al., 2013).
Antimicrobial Activity
- Novel N-Arylimidazo Pyrazine-2-Carboxamide Derivatives : A study on the synthesis of these derivatives under microwave irradiation has shown promising antimicrobial activity, indicating the potential of 2-Chloro-7-methylimidazo[1,5-b]pyridazine derivatives in developing new antibacterial agents (B. Jyothi & N. Madhavi, 2019).
Mechanism of Action
Future Directions
Imidazopyridines have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazopyridines have shown significant activity against MDR-TB and XDR-TB . This suggests potential future directions for the development and application of “2-Chloro-7-methylimidazo[1,5-b]pyridazine” and similar compounds.
Properties
IUPAC Name |
2-chloro-7-methylimidazo[1,5-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-4-6-2-3-7(8)10-11(5)6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADBLXMSKZXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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